molecular formula C10H16N2O3 B2714082 1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate CAS No. 2094847-99-9

1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate

Cat. No.: B2714082
CAS No.: 2094847-99-9
M. Wt: 212.249
InChI Key: PYWNOHYGBIKASD-UHFFFAOYSA-N
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Description

1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is characterized by its unique azetidinone scaffold, which is a four-membered lactam ring, and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.

    Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the azetidinone intermediate with isopropyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(prop-1-en-2-yl)azetidin-2-one
  • 3-allylazetidin-2-one
  • 3-(buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

1-(prop-2-enoyl)azetidin-3-yl N-(propan-2-yl)carbamate is unique due to its specific combination of the azetidinone ring and the prop-2-enoyl and carbamate groups. This unique structure contributes to its potent biological activities, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Properties

IUPAC Name

(1-prop-2-enoylazetidin-3-yl) N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-9(13)12-5-8(6-12)15-10(14)11-7(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWNOHYGBIKASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC1CN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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